1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one
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Overview
Description
1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a complex organic compound featuring a pyrazole ring substituted with thiophene groups and a chloroethanone moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as cyanoacetamides, have been reported to interact with a variety of enzymes and receptors, leading to diverse biological activities .
Mode of Action
For instance, it might bind to the active sites of enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been known to influence various regulated cell death (rcd) pathways, including pyroptosis, apoptosis, necroptosis, and ferroptosis . These pathways play crucial roles in maintaining homeostasis and host defense against pathogens .
Pharmacokinetics
Similar compounds have been reported to have diverse pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral effects .
Action Environment
Similar compounds have been reported to be sensitive to various environmental factors, such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Substitution with Thiophene Groups: The thiophene groups are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Introduction of the Chloroethanone Moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with chloroacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroethanone moiety can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene and pyrazole derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2,5-bis(thiophen-2-yl)benzothiadiazole.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole.
Uniqueness: 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is unique due to its combination of a pyrazole ring with thiophene groups and a chloroethanone moiety, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
2-chloro-1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS2/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXJAFXYJIYLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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